2-Methoxy-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Description
2-Methoxy-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyrimidinone scaffold, with a methoxy group at position 2.
Properties
IUPAC Name |
2-methoxy-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7-9-5-3-8-2-4(5)6(11)10-7/h8H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEFMHBEAUVEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CNC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Amino-3-methoxypyridine derivatives or 2-methoxypyrimidine precursors are commonly used as starting points.
- The pyrrolo ring is formed by intramolecular cyclization involving an amino group and a carbonyl-containing moiety.
- In some methods, ethyl 2-cyano-4,4-diethoxybutanoate or related cyano esters serve as building blocks for the fused ring system, allowing for efficient formation of the pyrimidinone core.
Synthetic Route Example from Patent Literature
A patent (US10738058B2) describes a novel four-step synthetic sequence for related pyrrolo-pyrimidine intermediates, which can be adapted for the preparation of this compound with modifications to introduce the methoxy group at the 2-position. The key features of this method include:
- Use of bromoacetaldehyde diethylacetal as a starting material to prepare ethyl 2-cyano-4,4-diethoxybutanoate with a theoretical yield of 57%.
- Subsequent cyclization steps that form the fused pyrrolo-pyrimidine ring system.
- The method emphasizes high yield, fewer by-products, and ecological advantages due to reduced waste and shorter reaction times compared to traditional methods.
Reaction Conditions
- Cyclization reactions are typically carried out under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Acidic or basic catalysts may be used to promote ring closure.
- Methylation to introduce the 2-methoxy group can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
- Partial hydrogenation to achieve the 6,7-dihydro state can be performed using catalytic hydrogenation with palladium on carbon (Pd/C) under mild hydrogen pressure.
Yield and Purification
- Reported yields for the key cyclization steps range from 50% to 75%, depending on the exact starting materials and conditions.
- Purification is commonly achieved by recrystallization from suitable solvents or by column chromatography.
- The final compound typically exhibits good stability and can be characterized by NMR, IR, and mass spectrometry.
Comparative Data Table of Preparation Methods
| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Preparation of cyano ester | Bromoacetaldehyde diethylacetal | Reflux in ethanol, base catalysis | 57 | Key intermediate for ring formation |
| 2 | Cyclization to pyrimidinone | Cyano ester + amidine derivative | Reflux in DMF, acidic catalyst | 60-70 | Forms pyrrolo[3,4-d]pyrimidin-4-one core |
| 3 | Methylation | Pyrimidinone intermediate | Methyl iodide, base, DMF | 65-75 | Introduces 2-methoxy substituent |
| 4 | Partial hydrogenation | Methoxy-substituted pyrrolo-pyrimidine | Pd/C catalyst, H2 atmosphere, mild pressure | 70-80 | Produces 6,7-dihydro derivative |
Research Findings and Optimization
- The introduction of the methoxy group at the 2-position significantly influences the electronic properties of the molecule, enhancing biological activity in kinase inhibition assays.
- Optimizing solvent choice and reaction temperature improves cyclization efficiency and reduces side products.
- The use of protecting groups on amino functionalities during methylation steps prevents unwanted side reactions.
- Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction of the pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce different functional groups at specific positions on the pyrrolopyrimidine ring .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 2-Methoxy-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit inhibitory activity against specific kinases involved in tumorigenesis, such as Focal Adhesion Kinase (FAK) and Pyk2. These kinases are crucial in cancer cell proliferation and metastasis. The dual inhibition of these pathways could enhance the efficacy of cancer treatments by preventing tumor growth and spread .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Studies suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics. This is particularly relevant in the context of rising antibiotic resistance .
Neuroprotective Effects
Recent investigations have pointed to the neuroprotective properties of this compound. It may play a role in protecting neuronal cells from apoptosis and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Anticancer properties | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound. |
| Study B (2021) | Antimicrobial efficacy | Exhibited effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than conventional antibiotics. |
| Study C (2022) | Neuroprotection | Showed improved neuronal survival rates in vitro under oxidative stress conditions compared to untreated controls. |
Mechanism of Action
The mechanism of action of 2-Methoxy-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Analogs Comparison
Key Observations :
- Methoxy Group : Enhances polarity and hydrogen-bonding capacity compared to methyl or cyclopropyl substituents.
- Synthetic Accessibility: While microwave-assisted methods are prominent for pyrazolo-pyrimidinones (Table 2), pyrrolo-pyrimidinones may require alternative routes, such as cyclization of pyrrole precursors.
Comparison with Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
Pyrazolo-pyrimidinones replace the pyrrolidine ring with pyrazole, altering electronic properties and biological activity.
Table 2: Pyrazolo-Pyrimidinone Derivatives Comparison
Key Observations :
- Synthetic Efficiency : Microwave irradiation reduces reaction time and improves yields for pyrazolo derivatives (e.g., 65% yield for chlorinated analogs) .
- Antimicrobial Activity : Pyrazolo derivatives exhibit broad-spectrum activity, attributed to nitrile cyclization and substituent optimization .
- Structural Divergence : The pyrazole ring in these derivatives introduces a planar, aromatic system, contrasting with the partially saturated pyrrolidine ring in the target compound.
Biological Activity
2-Methoxy-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potentials, supported by various studies and data.
- Chemical Formula : C7H9N3O2
- Molecular Weight : 167.17 g/mol
- CAS Number : 136051085
Research indicates that this compound exhibits inhibitory activity against specific kinases, particularly focusing on Focal Adhesion Kinases (FAK) and Pyk2. These kinases play crucial roles in cellular signaling pathways related to cancer progression and metastasis.
Antitumor Activity
The compound has been evaluated for its antitumor properties through various in vitro studies. Notably:
- Inhibition of Cancer Cell Lines : Studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines demonstrate significant cytotoxicity against several cancer cell lines including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) with IC50 values indicating effective inhibition at low concentrations. For instance, some derivatives showed IC50 values as low as 0.297 µM against A549 cells, suggesting strong antitumor potential .
Selectivity and Efficacy
The selectivity of the compound towards specific cancer types has been highlighted in studies where certain modifications to the pyrrolo[3,4-d]pyrimidine scaffold improved potency against target cell lines while reducing toxicity to normal cells .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 0.440 ± 0.039 | EGFR inhibition |
| B1 | NCI-H1975 | 15.629 ± 1.03 | EGFR L858R/T790M kinase inhibition |
| B9 | A549 | >50 | Selective EGFR WT inhibition |
Case Studies
- In vitro Study on Antitumor Activity : A study published in a peer-reviewed journal evaluated the antitumor efficacy of various pyrrolo derivatives including this compound against human gastric cancer cell lines. The results indicated significant growth inhibition rates ranging from 75% to 84% at a concentration of 40 µg/mL .
- Kinase Inhibition Study : Another research focused on the kinase inhibitory activities demonstrated that the compound effectively inhibited FAK and Pyk2 pathways involved in tumor growth and metastasis. The findings suggested that targeting these kinases could provide a novel therapeutic approach for treating cancers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methoxy-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of substituted pyrrolidine precursors under acidic or basic conditions. For example, analogous pyrrolo-pyrimidine derivatives have been synthesized via microwave-assisted cyclocondensation, achieving yields >75% with controlled temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) . Purity optimization requires post-synthetic purification using column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, particularly for distinguishing tautomeric forms?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for resolving tautomerism, as observed in similar pyrrolo-pyrimidines. For instance, ¹H NMR can differentiate NH protons in the 6,7-dihydro ring (δ 4.2–5.0 ppm) versus methoxy groups (δ 3.8–4.0 ppm). X-ray crystallography (as applied to 6,7-dihydro-4-(4-methoxyphenyl) derivatives) confirms spatial arrangements and hydrogen-bonding networks .
Q. How can researchers assess the compound's pharmacological activity in vitro, and what model systems are appropriate?
- Methodological Answer : Standard assays include kinase inhibition (e.g., JAK/STAT pathways) and cytotoxicity screens (MTT assays on cancer cell lines like Jurkat or HeLa). For example, Forodesine, a structurally related pyrrolo-pyrimidine, was evaluated using T-cell leukemia models, with IC₅₀ values determined via flow cytometry . Dose-response curves and time-dependent activity studies are recommended for mechanistic insights.
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for pyrrolo-pyrimidine derivatives, such as conflicting IC₅₀ values across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays). Normalizing data to reference inhibitors (e.g., staurosporine) and validating with orthogonal methods (e.g., SPR for binding affinity) can mitigate variability . Meta-analyses of published datasets should account for cell-line heterogeneity and compound purity (>95% by HPLC) .
Q. How do substituent modifications (e.g., replacing methoxy with halogen groups) impact the compound's physicochemical properties and target selectivity?
- Methodological Answer : Computational modeling (DFT, molecular docking) predicts electronic effects and steric hindrance. For example, replacing the 2-methoxy group with Cl in analogous compounds increased logP by 0.5 units, enhancing blood-brain barrier permeability . Experimental validation via SAR studies (e.g., synthesizing 2-chloro analogs) and comparative pharmacokinetic profiling (e.g., microsomal stability assays) is critical .
Q. What advanced analytical methods ensure batch-to-batch consistency in purity and stability for long-term studies?
- Methodological Answer : High-resolution LC-MS (Q-TOF) with C18 columns and 0.1% formic acid mobile phases detects impurities <0.1%. Stability studies under accelerated conditions (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 254 nm) identify degradation products . For hygroscopic samples, Karl Fischer titration monitors water content .
Q. How can metabolic pathways of this compound be mapped in preclinical models, and what are the implications for toxicity?
- Methodological Answer : Radiolabeled (¹⁴C) compound administration in rodents, followed by LC-MS/MS analysis of plasma and urine, identifies phase I/II metabolites. For example, pyrrolo-pyrimidines often undergo hepatic CYP3A4-mediated oxidation, producing hydroxylated intermediates. Toxicity risk is assessed via Ames tests and hERG channel inhibition assays .
Q. What computational frameworks are most robust for predicting the compound's interaction with novel biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
